molecular formula C15H21FN6O3S B2361306 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034519-19-0

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2361306
CAS No.: 2034519-19-0
M. Wt: 384.43
InChI Key: ANDSDTVMGOXMFG-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound, notable for its unique structure which comprises a triazine ring, dimethylamino groups, a fluorobenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide, the starting material is typically 4,6-dichloro-1,3,5-triazine, which reacts with dimethylamine in a nucleophilic substitution reaction to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then coupled with 5-fluoro-2-methoxybenzenesulfonamide using a suitable linker such as formaldehyde under acidic conditions to achieve the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic process while maintaining stringent control over reaction conditions to ensure purity and yield. Advanced purification techniques like recrystallization and column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide undergoes various types of chemical reactions including:

  • Oxidation: Can be oxidized under specific conditions, altering its functional groups.

  • Reduction: Reduction reactions can modify the compound's structure, impacting its reactivity.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the triazine and benzene rings.

Common Reagents and Conditions Used

  • Oxidizing Agents: Potassium permanganate, chromium trioxide

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Substitution Conditions: Acidic or basic conditions with nucleophiles or electrophiles

Major Products Formed from These Reactions

  • Oxidation Products: Formation of sulfonic acids and other oxidized derivatives.

  • Reduction Products: Amino derivatives and reduced triazine structures.

  • Substitution Products: Various substituted derivatives depending on the nature of the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing other complex molecules

Biology

Biologically, it is studied for its potential as an enzyme inhibitor due to its sulfonamide group, which mimics the structure of certain biological molecules. This makes it useful in biochemical assays and studies involving enzyme inhibition.

Medicine

In medicine, it has shown potential as an antibacterial agent. Its sulfonamide moiety is structurally similar to sulfa drugs, which are known for their antimicrobial properties. Research is ongoing to explore its efficacy and safety in medical applications.

Industry

Industrially, the compound can be utilized in the development of specialty chemicals. Its structural features allow for the creation of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological molecules. The sulfonamide group can bind to the active sites of enzymes, inhibiting their function. This interaction disrupts normal biochemical processes, making it useful in studying enzyme mechanisms and developing inhibitors.

Molecular Targets and Pathways Involved

  • Enzymes: Sulfonamide-binding enzymes, including those involved in bacterial synthesis pathways.

  • Pathways: Inhibition of folic acid synthesis in bacteria, disrupting their growth and replication.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other sulfonamide compounds, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide offers unique advantages due to its triazine ring, which enhances its stability and reactivity. This structural feature sets it apart from simpler sulfonamides and increases its potential for diverse applications.

List of Similar Compounds

  • Sulfanilamide

  • Sulfadiazine

  • Sulfamethoxazole

Each of these compounds shares the sulfonamide functional group but differs in their additional structural features, which influence their specific applications and properties.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN6O3S/c1-21(2)14-18-13(19-15(20-14)22(3)4)9-17-26(23,24)12-8-10(16)6-7-11(12)25-5/h6-8,17H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDSDTVMGOXMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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